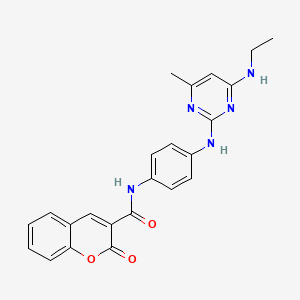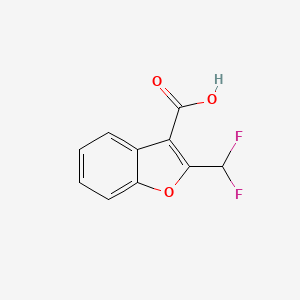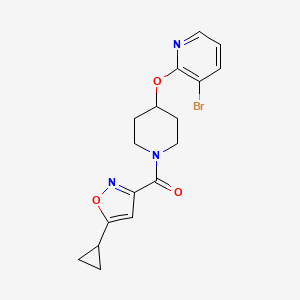
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a chemically synthesized organic molecule with potential applications in various scientific fields It belongs to a class of compounds known for their biological activity and complex structure, combining a pyrimidine ring with a chromene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of ethylamino and methyl groups, and the coupling with the chromene-3-carboxamide moiety. Common reagents for these steps include ethylamine, methyl iodide, and various coupling agents such as EDCI or DCC. Reaction conditions often involve organic solvents like DMF or DMSO and temperatures ranging from room temperature to slightly elevated conditions, around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimized and scalable methods. The use of flow chemistry techniques and automated synthesizers could significantly enhance yield and efficiency. Key considerations include the availability of high-purity starting materials, cost-effective reagents, and rigorous quality control measures to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the ethylamino and methyl groups, potentially forming N-oxides or hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring, converting it into a hydroxyl group.
Substitution: Nucleophilic substitutions can occur at the ethylamino group or the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Substitution reactions might employ halogenated compounds under mild to moderate conditions, often in polar aprotic solvents.
Major Products Formed
Oxidation yields hydroxylated or N-oxide derivatives, reduction transforms the carbonyl group to a hydroxyl group, and substitution reactions result in various functionalized analogs, which can be further explored for enhanced biological activity.
科学研究应用
Chemistry
In organic chemistry, this compound serves as a model for studying complex synthetic routes and the reactivity of multi-ring systems. It can be used to explore novel reaction mechanisms and develop new synthetic methodologies.
Biology
Biologically, "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" may exhibit activity against certain cellular targets, making it a candidate for further biological evaluation in enzyme assays and cell-based studies.
Medicine
In medicinal chemistry, this compound's potential as a therapeutic agent is significant. Its complex structure suggests interactions with a variety of biological targets, such as kinase enzymes or DNA binding sites, hinting at possible anti-cancer or anti-inflammatory properties.
Industry
Industrially, this compound could be utilized in the development of advanced materials or as an intermediate in the synthesis of more complex molecules, benefiting sectors like pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" exerts its effects likely involves interactions with cellular proteins and enzymes. The ethylamino and methylpyrimidine groups may bind to active sites on enzymes, inhibiting their function. The chromene ring could intercalate with DNA, disrupting normal cellular processes. These interactions may lead to downstream effects such as cell cycle arrest or apoptosis in targeted cells.
相似化合物的比较
Similar Compounds
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
N-(4-((4-(ethylamino)-6-ethylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
These compounds share structural similarities but differ in specific substituents, influencing their reactivity and biological activity.
Uniqueness
The unique combination of ethylamino and methylpyrimidine groups in "N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide" potentially enhances its binding affinity and specificity for certain biological targets compared to its analogs, making it a distinctive candidate for further research and development.
Fascinating stuff, right? This compound is packed with potential. Anything else you’re curious about?
属性
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-24-20-12-14(2)25-23(28-20)27-17-10-8-16(9-11-17)26-21(29)18-13-15-6-4-5-7-19(15)31-22(18)30/h4-13H,3H2,1-2H3,(H,26,29)(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCYGMHBRRYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655656.png)


![3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655660.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)

![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)



